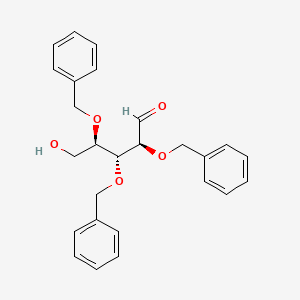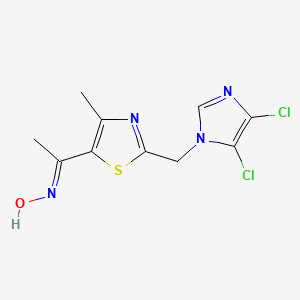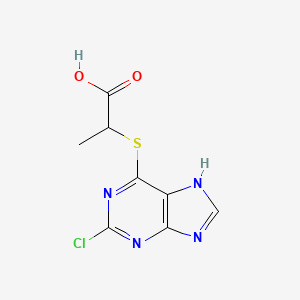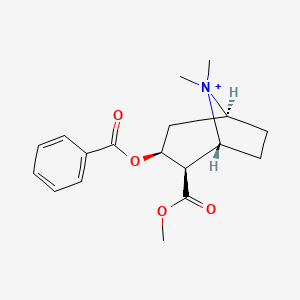![molecular formula C9H12FN3O4 B12818948 4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-5’-deoxycytidine is a cytidine analog known for its potential anti-metabolic and anti-tumor activities. It is a fluorinated pyrimidine nucleoside that inhibits DNA methyltransferases, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5’-deoxycytidine typically involves the fluorination of cytidine derivatives. One common method includes the treatment of 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis .
Industrial Production Methods: Industrial production methods for 5-Fluoro-5’-deoxycytidine are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-5’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions are less common but can occur under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles and specific catalysts.
Oxidation and Reduction Reactions: Require oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different fluorinated derivatives .
Scientific Research Applications
5-Fluoro-5’-deoxycytidine has a wide range of scientific research applications:
Chemistry: Used as a probe for studying nucleic acid structures and dynamics.
Biology: Investigated for its role in inhibiting DNA methyltransferases, which is crucial in epigenetic studies.
Medicine: Explored for its potential in cancer treatment due to its anti-tumor properties.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The primary mechanism of action of 5-Fluoro-5’-deoxycytidine involves its conversion to 5-fluoro-2’-deoxyuridylate, which inhibits thymidylate synthase. This inhibition disrupts DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells. The compound also affects nucleotide pools, further contributing to its cytotoxicity .
Comparison with Similar Compounds
5-Fluorouracil: Widely used in cancer treatment, inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Similar mechanism of action, used in cancer research.
Zebularine: Another cytidine analog, inhibits DNA methyltransferases.
Uniqueness: 5-Fluoro-5’-deoxycytidine is unique due to its specific inhibition of DNA methyltransferases and its potential to be used in combination with other inhibitors to enhance its anti-tumor effects .
Properties
Molecular Formula |
C9H12FN3O4 |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m0/s1 |
InChI Key |
YSNABXSEHNLERR-PFMSLJQWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=C(C(=NC2=O)N)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


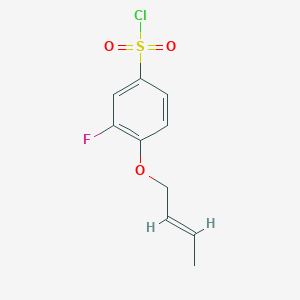


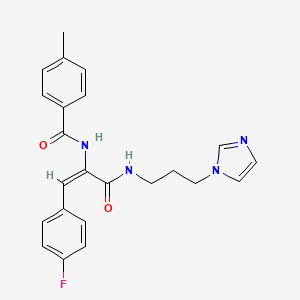
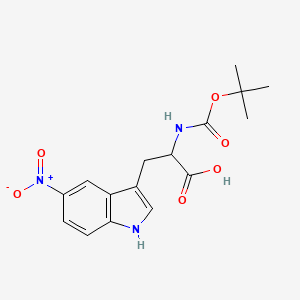
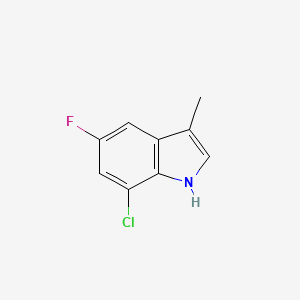
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
